molecular formula C9H6N2S2 B13958509 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine CAS No. 36338-76-8

2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine

Cat. No.: B13958509
CAS No.: 36338-76-8
M. Wt: 206.3 g/mol
InChI Key: RCJHSOIWXBNXQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with halogenated aromatic compounds in the presence of a base. For example, the Jacobsen cyclization method uses aqueous potassium ferricyanide as an oxidant to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: In chemistry, 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly as an inhibitor of enzymes such as acetylcholinesterase. This makes it a potential candidate for the development of treatments for neurodegenerative diseases like Alzheimer’s .

Medicine: In medicinal chemistry, derivatives of this compound have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their potential as therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Uniqueness: 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness allows for the development of derivatives with tailored biological and chemical activities .

Properties

CAS No.

36338-76-8

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

2H-[1,3]thiazolo[4,5-h][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-4H,5H2

InChI Key

RCJHSOIWXBNXQP-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NC=CSC3=C2S1

Origin of Product

United States

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